molecular formula C22H21NO5 B2458114 2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid CAS No. 1447607-51-3

2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid

Cat. No.: B2458114
CAS No.: 1447607-51-3
M. Wt: 379.412
InChI Key: MGRKRIDEUOZPNJ-UHFFFAOYSA-N
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Description

2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid: is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid typically involves the following steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of Piperidine Ring: The protected amino compound is then cyclized to form the piperidine ring. This step often involves the use of a cyclization agent such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Fmoc-Protected Amino Compounds: Large-scale production of Fmoc-protected amino compounds using automated reactors.

    Cyclization and Acetylation: Industrial cyclization and acetylation processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

    Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using reagents like piperidine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Piperidine or other strong bases.

Major Products:

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Hydroxyl derivatives.

    Substitution: Deprotected amino acids.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Protein Engineering: Utilized in the synthesis of modified peptides and proteins for research purposes.

Medicine:

    Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Pharmaceutical Manufacturing: Used in the large-scale production of peptide drugs.

    Biotechnology: Applied in the development of bioconjugates and other biotechnological products.

Mechanism of Action

The primary mechanism of action for 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-hydroxyphenyl)acetic acid
  • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine

Uniqueness:

  • Structural Complexity: The presence of the piperidine ring and the acetic acid moiety makes it more complex compared to other Fmoc-protected compounds.
  • Versatility: Its ability to undergo various chemical reactions and its application in multiple fields highlight its versatility.

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-20(25)12-23-11-5-10-18(21(23)26)22(27)28-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-4,6-9,18-19H,5,10-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRKRIDEUOZPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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